2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
Description
Properties
IUPAC Name |
2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-20-18(24)13-27-19-21-11-17(15-8-5-9-16(10-15)23(25)26)22(19)12-14-6-3-2-4-7-14/h2-11H,12-13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNSADNFDMEANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multi-step organic reactions. One common approach is the condensation of 1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) are typical reagents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structural features allow for the development of derivatives with varied functionalities, which can be utilized in further chemical reactions.
Biology
Research has indicated that 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide exhibits bioactive properties , particularly in antimicrobial and anticancer studies. Its interactions with biological targets suggest potential therapeutic applications.
Medicine
In medical research, this compound is being explored for its therapeutic effects . Studies have focused on its efficacy against various cancer cell lines, indicating promising results in the development of new anticancer drugs. For instance, compounds similar to this one have shown significant cytotoxic activity against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines .
Industry
In industrial applications, this compound is utilized in the production of advanced materials and as a catalyst in various chemical reactions. Its ability to facilitate reactions makes it valuable in synthetic chemistry.
Case Studies
Research conducted on derivatives of this compound has demonstrated significant potential:
- Anticancer Activity : A study evaluated the cytotoxic effects of related compounds against various cancer cell lines, revealing selectivity and potency that supports further investigation into their use as anticancer agents .
- Antimicrobial Properties : Investigations into the antimicrobial efficacy have shown that compounds with similar structures exhibit activity against multiple bacterial strains, suggesting potential for development as antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with metal ions, influencing the compound’s overall activity .
Comparison with Similar Compounds
The following analysis compares 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide with structurally and functionally related imidazole derivatives, focusing on substituent effects, synthetic routes, and biological activities.
Structural Analogs with Modified Aromatic Substituents
Key Observations :
- The bromine in Compound 20 () may enhance binding via halogen interactions .
- Electron-Withdrawing Groups : The 3-nitro group in the target compound and W1’s 2,4-dinitrophenyl moiety both increase electrophilicity, which could influence redox activity or target engagement .
Functional Analogs with Heterocyclic Modifications
Key Observations :
- Heterocyclic Diversity: Compound 9c () replaces the imidazole core with triazole-thiazole, demonstrating versatility in scaffold design for enzyme inhibition. The pyrimidinone derivative () retains the nitro group but shows cytotoxicity, suggesting nitro substituents may drive antiproliferative effects .
- Synthetic Efficiency : The target compound’s synthesis likely parallels methods in (89% yield for imidazole-thioacetamides), though specific details are absent .
Key Observations :
- The nitro group’s role in cytotoxicity () suggests the target compound may warrant similar testing .
Biological Activity
2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features an imidazole ring, a nitrophenyl group, and a thioether linkage, contributing to its unique reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 405.56 g/mol.
Synthesis
The synthesis of this compound typically involves the following steps:
- Condensation Reaction : The reaction of 1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol with N-methylacetamide.
- Reaction Conditions : Conducted in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures .
The compound's biological activity is attributed to its interaction with various molecular targets. The nitrophenyl group can facilitate electron transfer reactions, while the imidazole ring may interact with metal ions, influencing enzyme activities and receptor interactions.
Antioxidant and Anti-inflammatory Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant antioxidant properties. For instance, related compounds have shown high DPPH scavenging activity, indicating potential in mitigating oxidative stress .
Antimicrobial Activity
Research indicates that imidazole derivatives possess antimicrobial properties. Compounds structurally related to this compound have been tested against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative strains .
Study on Antitumor Activity
In a study evaluating the antitumor effects of imidazole derivatives, it was found that certain compounds exhibited significant cytotoxicity against U87MG glioblastoma cells. The mechanisms involved were linked to the inhibition of specific enzymes crucial for tumor growth .
Evaluation of Antioxidant Properties
A comparative analysis of several imidazole derivatives demonstrated that this compound showed promising results in reducing oxidative stress markers in vitro, highlighting its potential as an antioxidant agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.56 g/mol |
| Antioxidant Activity | High DPPH scavenging |
| Antimicrobial Activity | Effective against MRSA |
| Antitumor Activity | Cytotoxic to U87MG cells |
Q & A
Q. What are the standard synthetic routes for preparing 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution reactions. For example, a similar acetamide derivative was prepared by reacting 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate as a base . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Catalysts : Bases like K₂CO₃ or NaH improve thiolate ion formation.
- Temperature : Reactions are typically refluxed (70–100°C) to accelerate kinetics.
Yield optimization requires monitoring via TLC and adjusting stoichiometry (1:1.2 molar ratio of thiol to chloroacetamide) .
Q. How is the purity and structural integrity of this compound validated after synthesis?
Analytical techniques include:
- IR spectroscopy : Confirms thioether (C–S stretch, ~650 cm⁻¹) and amide (C=O stretch, ~1670 cm⁻¹) groups .
- NMR : ¹H NMR shows singlet peaks for methyl groups (δ 2.8–3.2 ppm for N–CH₃) and aromatic protons (δ 7.2–8.5 ppm) .
- Elemental analysis : Matches calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% deviation) .
Q. What computational tools are recommended for preliminary molecular docking studies of this compound?
AutoDock Vina or Schrödinger Suite can predict binding affinities. For example, docking studies of analogous imidazole derivatives revealed interactions with hydrophobic pockets via π-π stacking (nitrophenyl group) and hydrogen bonding (amide carbonyl) .
Advanced Research Questions
Q. How do substituents on the benzyl or nitrophenyl groups affect the compound’s biological activity?
Substituents modulate electronic and steric properties:
- Electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity, improving enzyme inhibition (e.g., COX-2 IC₅₀ values reduced by 30% with para-nitro substitution) .
- Benzyl modifications : Bulky groups (e.g., 4-chlorobenzyl) reduce solubility but increase target selectivity .
Structure-activity relationships (SAR) should be validated via in vitro assays (e.g., enzyme inhibition, cytotoxicity) .
Q. What strategies resolve contradictions in crystallographic data for imidazole-thioacetamide derivatives?
- Refinement software : SHELXL improves resolution of disordered atoms in crystal lattices .
- Twinned data : Use SHELXE to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
- Validation tools : CheckCIF identifies outliers in bond lengths/angles (e.g., imidazole ring planarity deviations >0.05 Å suggest measurement errors) .
Q. How can reaction conditions be optimized for scalability without compromising stereochemical integrity?
- Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with Cu(OAc)₂ (10 mol%) in tert-butanol/water (3:1) achieves >90% regioselectivity for 1,4-disubstituted triazoles .
- Microwave-assisted synthesis : Reduces reaction time from 8 hours to 30 minutes while maintaining enantiomeric excess (>98%) .
Q. What analytical methods are critical for detecting degradation products under physiological conditions?
- HPLC-MS : Identifies hydrolyzed metabolites (e.g., free thiol or imidazole fragments) using C18 columns and 0.1% formic acid in acetonitrile/water gradients .
- Stability assays : Incubate the compound in PBS (pH 7.4) at 37°C; monitor degradation kinetics via UV-Vis (λmax = 270 nm) .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during in vitro assays?
Q. What experimental controls are essential in pharmacological studies to ensure data reproducibility?
- Positive controls : Include known inhibitors (e.g., celecoxib for COX-2 assays).
- Solvent controls : Account for DMSO effects on cell viability .
- Triplicate measurements : Reduce intra-assay variability (<15% RSD) .
Data Interpretation and Conflict Resolution
Q. How to reconcile discrepancies between computational docking predictions and experimental IC₅₀ values?
Q. What statistical approaches validate the significance of SAR trends?
- Multivariate analysis : Partial least squares (PLS) regression correlates substituent Hammett constants (σ) with bioactivity (R² > 0.85) .
- p-value correction : Apply Bonferroni adjustment for multiple comparisons in high-throughput screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
